molecular formula C15H20BNO6 B1441298 Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate CAS No. 741709-66-0

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

Cat. No. B1441298
CAS RN: 741709-66-0
M. Wt: 321.14 g/mol
InChI Key: BQULHACFOJDBBI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. This information is not available for this compound in the sources I found .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with various halides or triflates in the presence of a palladium catalyst, providing a route to synthesize complex aromatic compounds.

Transition Metal-Catalyzed Borylation

It serves as a borylating agent in transition metal-catalyzed borylation reactions . These reactions are crucial for introducing boron into molecules, which can further undergo various transformations, such as oxidation or further coupling reactions, expanding the complexity of organic molecules.

Organic Light-Emitting Diodes (OLEDs)

The compound is used in the development of organic light-emitting diodes (OLEDs) . It can be involved in the synthesis of conjugated polymers or small molecules that emit light. These materials are key components in the fabrication of display and lighting technologies.

Drug Discovery and Development

In drug discovery, this boronic ester is utilized to create diverse libraries of compounds for high-throughput screening . Its ability to easily react with various substrates under mild conditions makes it an ideal candidate for the rapid synthesis of potential drug molecules.

Material Science

In material science, the compound finds application in the synthesis of organic semiconductor materials . These materials are used in the production of flexible electronic devices, such as solar cells and thin-film transistors.

Catalysis Research

Researchers use this compound to study homogeneous and heterogeneous catalysis . It can act as a ligand or a component in catalyst systems that facilitate a wide range of chemical transformations, including asymmetric synthesis.

Chemical Sensors

Lastly, it’s used in the design of chemical sensors . The boronic acid moiety can bind to various analytes, which leads to a detectable change in the sensor’s properties. This is useful in environmental monitoring and diagnostics.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts at the molecular level. This information is not available for this compound in the sources I found .

Future Directions

The future directions for research involving this compound are not specified in the sources I found .

properties

IUPAC Name

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)17-11(8-9)13(19)21-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULHACFOJDBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678203
Record name Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

CAS RN

741709-66-0
Record name Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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